![molecular formula C20H19O2P B086372 Bis(4-methoxyphenyl)phenylphosphine CAS No. 14180-51-9](/img/structure/B86372.png)
Bis(4-methoxyphenyl)phenylphosphine
Overview
Description
“Bis(4-methoxyphenyl)phenylphosphine” is a chemical compound with the molecular formula C20H19O2P . It is used in various chemical reactions, including enantioselective Ir-catalyzed hydrogenation, palladium-catalyzed asymmetric additions, and alkali-metal-catalyzed addition reactions .
Synthesis Analysis
The synthesis of “Bis(4-methoxyphenyl)phenylphosphine” involves the use of diethyl phosphite and the corresponding Grignard reagent . Another method involves the use of bis(4-methoxyphenyl)phenylphosphine (DAPOPPO) monomer incorporated into the polyimide molecular chain followed by dry-jet wet spinning .Molecular Structure Analysis
The molecular structure of “Bis(4-methoxyphenyl)phenylphosphine” can be viewed using Java or Javascript . The molecular weight of the compound is 322.3374 .Chemical Reactions Analysis
“Bis(4-methoxyphenyl)phenylphosphine” is used as a reactant in various chemical reactions. These include enantioselective Ir-catalyzed hydrogenation, palladium-catalyzed asymmetric additions, alkali-metal-catalyzed addition reactions, and the preparation of different DIOP-type ligands for uses in Rh-catalyzed asymmetric hydrogenation .Scientific Research Applications
Preparation of Tertiary Phosphines
Bis(4-methoxyphenyl)phenylphosphine is a type of tertiary phosphine, which are important in the field of organophosphorus chemistry . Tertiary phosphines are used in the synthesis of new phosphines of various structures and the tuning of their properties . They are also used in transition metal catalysis and organocatalysis .
Ligands in Diiron Ethanedithiolate Complexes
Bis(4-methoxyphenyl)phenylphosphine has been used as a ligand in diiron ethanedithiolate complexes . These complexes are used to mimic the active site of [FeFe]-hydrogenases, a class of metalloenzymes that can catalyze the reduction of protons to hydrogen .
Synthesis of New Porous Organic Ligands
Bis(4-methoxyphenyl)phenylphosphine has been used in the synthesis of tris (2-methoxy-5-vinylphenyl)phosphine, a monomer for the preparation of new porous organic ligands .
Synthesis of Luminescent Copper (i) Complexes
Bis(4-methoxyphenyl)phenylphosphine has been used in the synthesis of a new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes .
Synthesis of Frustrated Lewis Pairs (FLPs)
Bis(4-methoxyphenyl)phenylphosphine has been used in the synthesis of tris-phosphine with 1,3,5-triazine core as a base component of a new Frustrated Lewis Pair (FLP) for a gas-constructed vesicular system .
Synthesis of New Phospholes
Bis(4-methoxyphenyl)phenylphosphine has been used in the synthesis of a broad family of new phospholes through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(4-methoxyphenyl)phenylphosphine is a type of tertiary phosphine . Tertiary phosphines are known to act as ligands, forming complexes with transition metals . These complexes can then participate in various catalytic reactions .
Mode of Action
The mode of action of Bis(4-methoxyphenyl)phenylphosphine is primarily through its role as a ligand. It forms complexes with transition metals, which can then participate in various catalytic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
As a tertiary phosphine, it is likely to have low water solubility , which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Bis(4-methoxyphenyl)phenylphosphine can be influenced by various environmental factors. For instance, it is known to be air sensitive . It should be stored under an inert gas (nitrogen or argon) at 2-8°C . Its action can also be influenced by the presence of other reactants and the specific reaction conditions.
properties
IUPAC Name |
bis(4-methoxyphenyl)-phenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHLVZNHDIUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333845 | |
Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)phenylphosphine | |
CAS RN |
14180-51-9 | |
Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of bis(4-methoxyphenyl)phenylphosphine influence its activity as a ligand in catalytic reactions?
A1: While the provided abstracts don't offer a direct comparison of bis(4-methoxyphenyl)phenylphosphine to other phosphine ligands, [] highlights its role in accelerating reactions involving alkyl X-phenylpropiolates and 2-hydroxy-1-naphthaldehyde to produce benzochromenes. The presence of electron-donating methoxy groups on the phenyl rings likely increases the electron density at the phosphorus atom, enhancing its σ-donation ability to metal centers. This stronger coordination could explain the observed increase in reaction rates when compared to triphenylphosphine. Further research directly comparing bis(4-methoxyphenyl)phenylphosphine to ligands with varying electronic and steric properties would be needed to confirm this hypothesis and provide a more complete understanding of its structure-activity relationship.
Q2: Can you describe the coordination behavior of bis(4-methoxyphenyl)phenylphosphine in a metal complex and its impact on the complex's geometry?
A2: In the triangulo-triruthenium complex described in [], bis(4-methoxyphenyl)phenylphosphine acts as a monodentate ligand, coordinating to one ruthenium atom through its phosphorus atom. The ligand occupies an equatorial position relative to the Ru3 triangular plane. This preference for equatorial coordination can influence the overall geometry and symmetry of the complex. Furthermore, the steric bulk of the bis(4-methoxyphenyl)phenylphosphine ligand, particularly the orientation of its three phenyl rings (as described by their dihedral angles), can further impact the spatial arrangement of other ligands within the coordination sphere of the ruthenium atom.
Q3: Are there any studies exploring the use of bis(4-methoxyphenyl)phenylphosphine in nanoreactors for catalytic applications?
A3: While [] mentions "Amphiphilic core-cross-linked micelles functionalized with bis(4-methoxyphenyl)phenylphosphine as catalytic nanoreactors for biphasic hydroformylation," the abstract lacks specific details. This research direction holds potential, as incorporating bis(4-methoxyphenyl)phenylphosphine into nanoreactors could offer advantages like catalyst recovery and reusability. Further investigation into the synthesis, characterization, and catalytic performance of these nanoreactors would be valuable.
Q4: What spectroscopic techniques are commonly used to characterize bis(4-methoxyphenyl)phenylphosphine and its metal complexes?
A4: While the provided abstracts don't explicitly detail the spectroscopic techniques used, several methods are commonly employed for characterizing bis(4-methoxyphenyl)phenylphosphine and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H, ¹³C, and ³¹P NMR, can provide information about the structure, purity, and electronic environment of the compound. Infrared (IR) spectroscopy can be used to identify characteristic functional groups, like P-C and C-O stretches. For metal complexes, techniques like UV-Vis spectroscopy and X-ray crystallography are often used to study electronic transitions and determine the three-dimensional structure of the complex, respectively. [] specifically mentions using X-ray crystallography to elucidate the structure of a triangulo-triruthenium complex containing bis(4-methoxyphenyl)phenylphosphine.
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